N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide
Overview
Description
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety, a phenoxyacetamide group, and a methoxyphenyl substituent, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro and Hydroxy Groups: The quinoline core is then chlorinated and hydroxylated using reagents such as chlorine gas and sodium hydroxide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: It can interfere with cellular signaling pathways, leading to altered gene expression and cellular responses. This includes pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-2-phenoxyacetamide
- N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-hydroxyphenyl)methyl]-2-phenoxyacetamide
- N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenylacetamide
Uniqueness
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and phenoxyacetamide groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-31-21-12-6-5-10-18(21)23(28-22(29)15-32-16-8-3-2-4-9-16)19-14-20(26)17-11-7-13-27-24(17)25(19)30/h2-14,23,30H,15H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZKJMGEZUEPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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